NVP-HSP990

概要

説明

NVP-HSP990は、ヒートショックタンパク質90(HSP90)の新しい低分子阻害剤です。 ヒートショックタンパク質90は、タンパク質のフォールディング、アセンブリ、輸送において重要な役割を果たす分子シャペロンです。 This compoundは、in vitroおよびin vivo研究の両方で、強力で幅広い抗腫瘍活性を示しています 。 This compoundは、高い経口バイオアベイラビリティと、ヒートショックタンパク質90アルファ、ヒートショックタンパク質90ベータ、グルコース調節タンパク質94など、ヒートショックタンパク質90の複数のアイソフォームを阻害する能力で知られています .

準備方法

NVP-HSP990の合成には、重要な中間体の調製とその後のカップリング反応など、いくつかのステップが含まれます。 合成経路は通常、置換ベンズアミドの調製から始まり、次に特定の反応条件下でピリジン誘導体とカップリングされます 。 最終生成物は、精製および結晶化プロセスを経て得られます。 This compoundの工業生産方法には、これらの合成経路を最適化して、高収率と高純度を実現し、同時に費用対効果とスケーラビリティを確保することが含まれます .

化学反応の分析

NVP-HSP990は、酸化、還元、置換反応など、さまざまな化学反応を受けます。 これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤が含まれます 。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、this compoundの酸化は、ヒドロキシル化誘導体の形成につながる可能性があり、一方、還元は脱酸素化生成物を生じる可能性があります .

科学研究への応用

化学では、this compoundは、タンパク質のフォールディングと安定性におけるヒートショックタンパク質90の役割を研究するためのツール化合物として使用されます 。 生物学では、this compoundは、in vitroおよびin vivoでロタウイルスの複製を阻害することが示されており、抗ウイルス薬開発の有望な候補となっています 。 医学では、this compoundは、進行固形腫瘍の治療における有効性を評価するために臨床試験で評価されています 。 複数の発癌性シグナル伝達経路を阻害する能力により、this compoundはがん治療に役立つ治療薬となっています 。 業界では、this compoundは、ヒートショックタンパク質90を標的とする新しい薬物や治療戦略の開発に使用されています .

科学的研究の応用

Preclinical Studies

- Multiple Myeloma : Research indicates that NVP-HSP990 demonstrates significant activity against multiple myeloma cells. In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in viability of myeloma cell lines, with notable effects observed at concentrations as low as 50 nM. The compound effectively downregulated client proteins such as AKT and RAF-1 while upregulating stress response proteins like HSP72, indicating a robust mechanism of action against malignant cells .

- Glioma : In studies involving glioma tumor-initiating cells, this compound exhibited potent cytotoxic effects. It was found to impair the proliferation of these cells significantly and promote differentiation into neuronal lineages. The compound's efficacy was linked to its ability to reduce levels of Olig2, a key marker associated with glioma stem cell properties .

- Gastric Cancer : this compound has shown effectiveness in gastric cancer models, particularly in c-Met amplified GTL-16 xenograft models. A single oral dose resulted in sustained downregulation of c-Met and induced HSP70 expression, which is indicative of effective HSP90 inhibition .

Summary of Preclinical Findings

| Cancer Type | Effect Observed | Key Findings |

|---|---|---|

| Multiple Myeloma | Significant cell death | Downregulation of AKT and RAF-1; upregulation of HSP72 |

| Glioma | Impaired proliferation | Induction of differentiation; reduction of Olig2 levels |

| Gastric Cancer | Tumor growth inhibition | Downregulation of c-Met; induction of HSP70 |

Applications in Viral Infections

This compound has also been investigated for its antiviral properties, particularly against rotavirus infections.

Mechanism Against Viral Infections

HSP90 is crucial for the replication cycle of several viruses, including rotavirus. By inhibiting HSP90, this compound disrupts the viral life cycle without blocking initial infection establishment.

Efficacy Studies

In vitro studies demonstrated that this compound significantly inhibited rotavirus replication and restored gene expressions affected by the virus in intestinal cells. Animal studies further confirmed its efficacy by alleviating rotavirus-induced diarrhea and preventing intestinal lesions in BALB/c suckling mice .

Summary of Antiviral Findings

| Viral Infection | Effect Observed | Key Findings |

|---|---|---|

| Rotavirus | Inhibition of replication | Restoration of gene expression; alleviation of diarrhea |

作用機序

NVP-HSP990は、ヒートショックタンパク質90のN末端ATP結合ドメインに結合することにより、その効果を発揮し、ATPase活性を阻害します 。 この阻害は、ヒートショックタンパク質90とそのクライアントタンパク質間の相互作用を阻害し、これらのクライアントタンパク質の不安定化と分解につながります 。 This compoundの分子標的は、安定性と機能のためにヒートショックタンパク質90に依存するさまざまな発癌性タンパク質を含みます 。 ヒートショックタンパク質90を阻害することにより、this compoundは、複数の腫瘍発生シグナル伝達経路を効果的にブロックし、細胞増殖の停止とアポトーシスの誘導をもたらします .

類似の化合物との比較

This compoundは、高い経口バイオアベイラビリティと、ヒートショックタンパク質90の複数のアイソフォームに対する強力な阻害活性により、他のヒートショックタンパク質90阻害剤とは異なります 。 同様の化合物には、ゲルダーマイシンとその誘導体タネスピマイシン(17-アリルアミノ-17-デメトキシゲルダーマイシン)があり、これらもヒートショックタンパク質90を阻害しますが、構造と薬理学的プロファイルが異なります 。 ゲルダーマイシンとは異なり、this compoundは、低い経口バイオアベイラビリティと肝毒性に関する問題に悩まされることはありません 。 もう1つの同様の化合物であるNVP-AUY922は、ゲルダーマイシンよりも、ヒートショックタンパク質90クライアントタンパク質の調節とアポトーシス細胞死の誘導において強力であることが示されています .

類似化合物との比較

NVP-HSP990 is unique compared to other heat shock protein 90 inhibitors due to its high oral bioavailability and potent inhibitory activity against multiple isoforms of heat shock protein 90 . Similar compounds include geldanamycin and its derivative tanespimycin (17-allylamino-17-demethoxygeldanamycin), which also inhibit heat shock protein 90 but have different structures and pharmacological profiles . Unlike geldanamycin, this compound does not suffer from issues related to low oral bioavailability and hepatotoxicity . Another similar compound is NVP-AUY922, which has shown greater potency than geldanamycin in modulating heat shock protein 90 client proteins and inducing apoptotic cell death .

生物活性

NVP-HSP990 is a novel small-molecule inhibitor of heat shock protein 90 (HSP90) that has garnered attention for its potential therapeutic applications in oncology and virology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various cell types, and potential clinical applications.

This compound functions primarily by inhibiting the ATPase activity of HSP90, which is crucial for the stability and function of numerous client proteins involved in cancer progression and viral infections. By disrupting the HSP90-client protein complex, this compound leads to the degradation of oncogenic proteins and induces stress responses in cells.

- HSP90 Isoforms Targeted :

- HSP90α: IC50 = 0.6 nM

- HSP90β: IC50 = 0.8 nM

- GRP94: IC50 = 8.5 nM

- TRAP-1: IC50 = 320 nM

These values indicate a potent selectivity towards HSP90 isoforms compared to other enzymes and receptors, highlighting its potential as a targeted therapeutic agent .

Antitumor Activity

This compound has demonstrated significant antiproliferative effects across various tumor cell lines and primary patient samples. In vitro studies have shown that it effectively inhibits the growth of multiple cancer types, including gastric tumors, gliomas, and multiple myeloma (MM).

Case Study: Gastric Tumors

In studies involving GTL-16 gastric tumor cells:

- This compound induced dissociation of the HSP90-p23 complex.

- It resulted in downregulation of c-Met and upregulation of Hsp70.

- A single oral dose of 15 mg/kg led to sustained downregulation of c-Met in xenograft models .

Case Study: Multiple Myeloma

In MM cell lines:

- This compound induced G2 cell cycle arrest and apoptosis.

- It showed synergistic effects when combined with melphalan or HDAC inhibitors.

- The EC50 values for sensitive MM cell lines were approximately 20-54 nM, indicating strong efficacy .

Antiviral Activity

Recent studies have highlighted this compound's potential as an antiviral agent against rotavirus (RV).

- Effects on Rotavirus Infection :

- This compound significantly inhibited RV replication without blocking initial infection.

- It restored gene expression profiles disrupted by RV infection in intestinal epithelial cells.

- In vivo studies demonstrated its ability to alleviate RV-induced diarrhea and prevent intestinal lesions in BALB/c suckling mice .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

| Activity | Cell Type / Model | IC50/Effect | Outcome |

|---|---|---|---|

| Antitumor | Gastric Tumors (GTL-16) | IC50 < 1 nM | Tumor growth inhibition |

| Antitumor | Multiple Myeloma | EC50 = 20-54 nM | Induction of apoptosis and cell cycle arrest |

| Antiviral | Rotavirus Infection | Inhibition without blocking entry | Alleviation of diarrhea in animal models |

| Mechanism | HSP90 Isoforms | IC50 values ranging from 0.6 to 320 nM | Targeting oncogenic proteins |

特性

IUPAC Name |

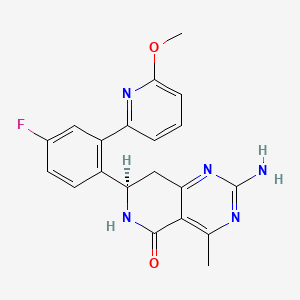

(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O2/c1-10-18-16(26-20(22)23-10)9-15(25-19(18)27)12-7-6-11(21)8-13(12)14-4-3-5-17(24-14)28-2/h3-8,15H,9H2,1-2H3,(H,25,27)(H2,22,23,26)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMQUUGTQYPVPD-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)N)CC(NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=NC(=N1)N)C[C@@H](NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239429 | |

| Record name | HSP-990 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934343-74-5 | |

| Record name | HSP-990 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934343745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HSP-990 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HSP-990 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0WBA7B62L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。